molecular formula C5H7N3O2S B1278703 4-Amino-3-pyridinesulfonamide CAS No. 75903-62-7

4-Amino-3-pyridinesulfonamide

Cat. No. B1278703
Key on ui cas rn: 75903-62-7
M. Wt: 173.2 g/mol
InChI Key: UYHJMFCJYZHINT-UHFFFAOYSA-N
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Patent
US05459138

Procedure details

15 g of 4-chloropyridine-3-sulfonamide are dissolved in 150 cm3 of concentrated aqueous ammonia. The clear solution is saturated with a stream of gaseous ammonia for exactly half an hour before being introduced into a sealed tube. The tube is placed at 150° C. for 18 hours.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[S:8]([NH2:11])(=[O:10])=[O:9].[NH3:12]>>[NH2:12][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[S:8]([NH2:11])(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=C(C=NC=C1)S(=O)(=O)N
Name
Quantity
150 mL
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
before being introduced into a sealed tube

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
NC1=C(C=NC=C1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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